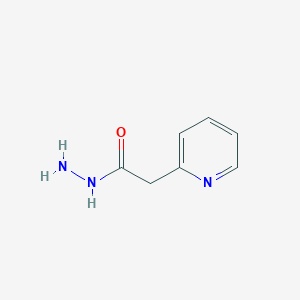
2-(Pyridin-2-yl)acetohydrazide
説明
2-(Pyridin-2-yl)acetohydrazide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridine ring attached to an acetohydrazide moiety. This structure is pivotal in the formation of various derivatives with potential biological activities and applications in material science.
Synthesis Analysis
The synthesis of derivatives of 2-(Pyridin-2-yl)acetohydrazide can be achieved through various methods. One approach involves the palladium-catalyzed monoarylation of hydrazides to form [1,2,4]triazolo[4,3-a]pyridines, which is a chemoselective process occurring at the terminal nitrogen atom of the hydrazide followed by dehydration under microwave irradiation . Another method includes the reaction of acetohydrazides with unsaturated diketones, which can lead to alternative cyclizations yielding 1,2-diazepinones and pyrazolo[3,4-b]pyridines depending on the temperature and reactivity of the starting materials .
Molecular Structure Analysis
The molecular structure of 2-(Pyridin-2-yl)acetohydrazide derivatives can be complex, with the potential for various tautomeric forms. For instance, the reaction of thioglycolic acid with N-cyanoacetoarylsulphonylhydrazides can lead to the formation of 2-(N-acetoarylsulfonylhydrazide)-2-thiazolin-4-ones and their corresponding thiazolo[2,3-a]pyridine derivatives. The structure of these compounds has been elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
2-(Pyridin-2-yl)acetohydrazide can undergo various chemical reactions to form a wide range of compounds. For example, it can be used to synthesize new complexes with transition metals such as cobalt, chromium, and iron, forming chelates with interesting structural and spectral properties . Additionally, it can react with methyl chloroacetate and undergo hydrazinolysis to yield derivatives that have shown plant growth-stimulating effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Pyridin-2-yl)acetohydrazide derivatives can be studied through their reaction products. For instance, the reaction with thioglycolic acid yields solid products that can be characterized by their melting points, IR spectra, and NMR data . The complexes formed with transition metals can be analyzed using FT-IR, UV-visible spectroscopy, and magnetic moment measurements to determine their structural and electronic characteristics .
科学的研究の応用
Antitubercular Activity
2-(Pyridin-2-yl)acetohydrazide derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium Tuberculosis. Notably, certain compounds like C4 and C10 displayed potent activity, while others like C2 and C3 showed moderate activity in combating tuberculosis (Mohite et al., 2021).
DNA-binding and Antioxidant Properties
Compounds containing 2-(Pyridin-2-yl)acetohydrazide, when coordinated with copper, have shown significant DNA-binding capabilities and antioxidant properties. This was demonstrated through studies using calf thymus DNA and various spectroscopy methods, highlighting the potential of these compounds in biological applications (Reddy et al., 2016).
Supramolecular Architecture and Material Science
Novel pyridine-based hydrazone derivatives, including those with 2-(Pyridin-2-yl)acetohydrazide, have been synthesized and analyzed for their structural properties using density functional theory and X-ray crystallography. These studies revealed the importance of intra- and intermolecular hydrogen bonding in materials architecture, suggesting potential applications in the field of material science (Khalid et al., 2021).
Antimicrobial Applications
The synthesis of 2-(Pyridin-2-yl)acetohydrazide derivatives has been explored for their antimicrobial properties. These derivatives have been studied for their effectiveness against various microorganisms, indicating their potential use in developing new antimicrobial agents (Khidre et al., 2017).
Antidiabetic Activity
A class of acetohydrazides, including 2-(Pyridin-2-yl)acetohydrazide derivatives, was synthesized and evaluated for antidiabetic activity. The compounds demonstrated potential as antidiabetic agents, as evidenced by their ability to lower blood glucose levels in in vivo studies (Arif et al., 2017).
特性
IUPAC Name |
2-pyridin-2-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-10-7(11)5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPAJWLZXPNDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449526 | |
| Record name | 2-(pyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)acetohydrazide | |
CAS RN |
673-05-2 | |
| Record name | 2-Pyridineacetic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



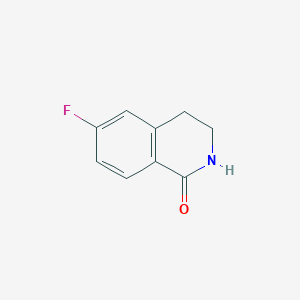
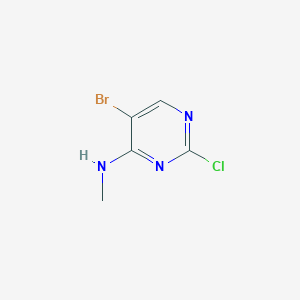
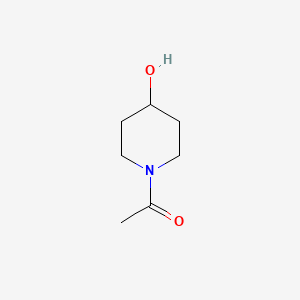
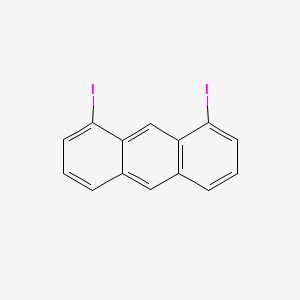
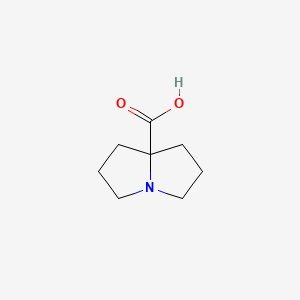
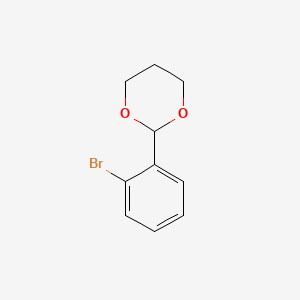
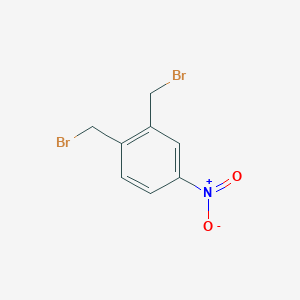

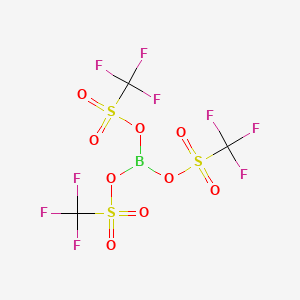
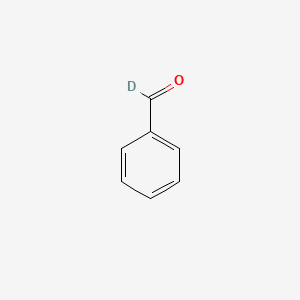
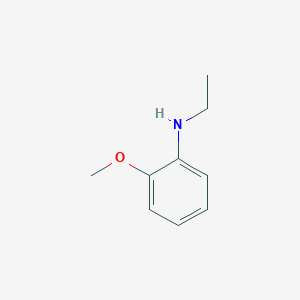
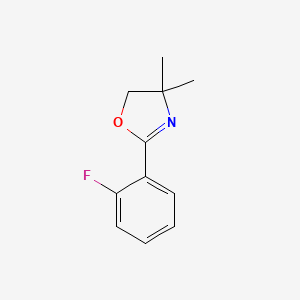
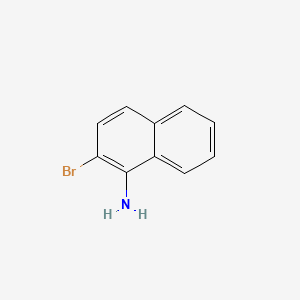
![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)